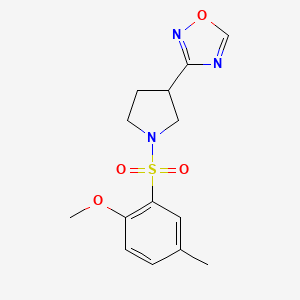
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes, which in turn leads to the induction of apoptosis and cell cycle arrest. 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have reported that 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole exhibits significant biochemical and physiological effects. This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, this compound has been reported to exhibit low toxicity towards normal cells, indicating its potential use as a safe and effective anticancer and anti-inflammatory agent.
实验室实验的优点和局限性
One of the major advantages of using 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole in lab experiments is its high purity and low toxicity towards normal cells. This compound has also been reported to exhibit good solubility in various solvents, making it easy to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research on 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole. One of the most promising directions is to study the potential use of this compound in combination with other anticancer and anti-inflammatory agents. This may lead to the development of more effective and safe treatment options for cancer and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable information on its efficacy and safety in humans. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound may increase its accessibility for scientific research.
合成方法
The synthesis of 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with pyrrolidine and sodium azide, followed by cyclization with triethylorthoformate. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl hydrazide with ethyl 2-bromoacetate, followed by cyclization with phosphorus oxychloride. The synthesis of this compound using different methods has been reported to yield good results with high purity.
科学研究应用
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has shown potential applications in several scientific research areas. One of the most promising applications is in the field of cancer research. This compound has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has also been studied for its potential use as an anti-inflammatory agent. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-3-4-12(20-2)13(7-10)22(18,19)17-6-5-11(8-17)14-15-9-21-16-14/h3-4,7,9,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAUEEJVMGRSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2930519.png)

![(2-Bromo-4-chloropyridin-3-yl)-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2930523.png)
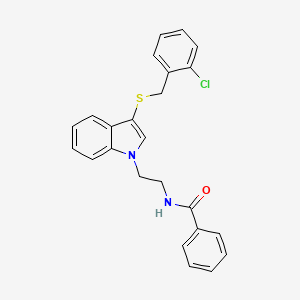
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B2930526.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2930528.png)

![N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2930530.png)
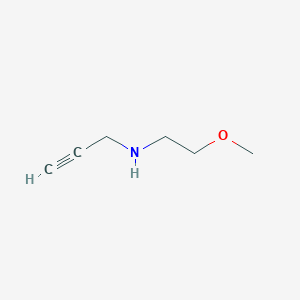
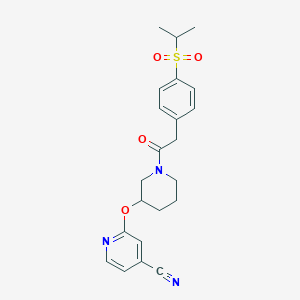
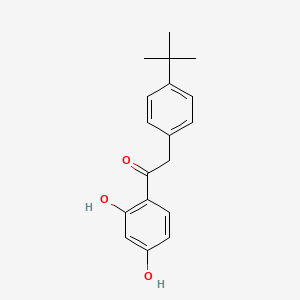
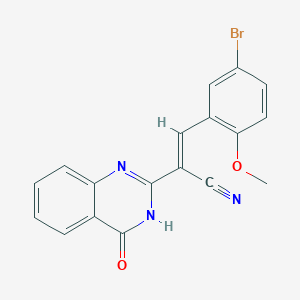
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2930539.png)